Pyridine-4-carbonyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of Heterocyclic Compounds:

PCC serves as a valuable reagent for introducing a pyridinylcarbonyl group (C5H4N-CO-) into various heterocyclic compounds. This functional group modification allows researchers to explore the structure-activity relationships (SAR) of these compounds, potentially leading to the discovery of novel bioactive molecules. Studies have shown its effectiveness in synthesizing diverse heterocycles, including pyrazoles, pyrimidines, and quinolones, with potential applications in medicinal chemistry [, ].

Acylation Reactions:

PCC acts as a potent acylating agent, readily transferring the acyl group (C=O-C=X) to various nucleophiles. This property enables researchers to introduce the pyridinylcarbonyl group onto different substrates, such as amines, alcohols, and phenols. This functionalization strategy allows for the creation of new molecules with desired properties, facilitating research in various areas, including materials science and organic synthesis [, ].

Peptide Synthesis:

PCC exhibits unique reactivity towards amino acids, particularly those with hindered side chains. This selectivity makes it a valuable tool in peptide synthesis, particularly for the incorporation of challenging amino acid residues. Researchers have utilized PCC for the efficient coupling of hindered amino acids in peptide chains, contributing to the development of new therapeutic peptides with improved stability and efficacy [, ].

Synthesis of Functionalized Materials:

PCC's ability to react with various functional groups makes it suitable for the synthesis of functionalized materials. Researchers have explored its potential in creating new polymers, catalysts, and luminescent materials with tailored properties. Studies have demonstrated its effectiveness in the synthesis of pyridinyl-functionalized polymers for potential applications in organic electronics and drug delivery systems [, ].

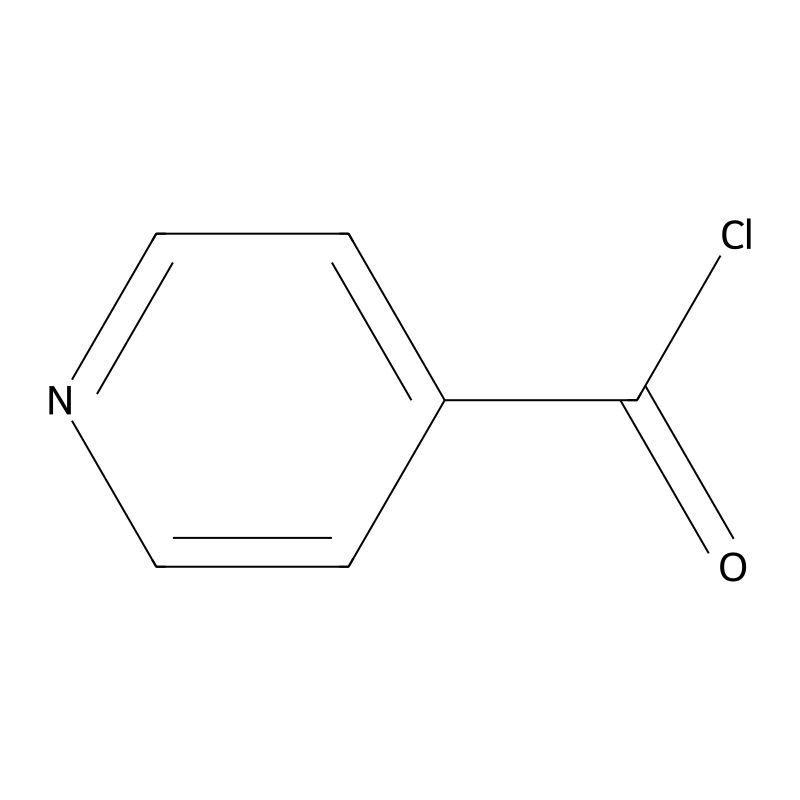

Pyridine-4-carbonyl chloride is an organic compound with the molecular formula C₆H₄ClNO. It is a derivative of pyridine, featuring a carbonyl chloride group attached to the fourth position of the pyridine ring. This compound is recognized for its high reactivity, making it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals . Pyridine-4-carbonyl chloride typically appears as a colorless to pale yellow liquid and has a pungent odor due to the presence of the carbonyl chloride functional group.

Toxicity

Pyridine-4-carbonyl chloride is a corrosive and lachrymatory (tear-inducing) compound. It can cause severe skin burns and eye damage upon contact [].

Flammability

Data not readily available.

Reactivity

Reacts readily with water and alcohols, releasing hydrochloric acid, a corrosive and irritant gas [].

Safety Precautions:

- Nucleophilic Substitution: This compound readily reacts with nucleophiles such as amines, alcohols, and thiols, leading to the formation of amides, esters, and thioesters, respectively .

- Hydrolysis: When exposed to water, pyridine-4-carbonyl chloride hydrolyzes to yield pyridine-4-carboxylic acid and hydrochloric acid .

- Reduction: The compound can be reduced to pyridine-4-methanol using reducing agents like lithium aluminum hydride.

These reactions highlight the compound's versatility in organic synthesis.

Pyridine-4-carbonyl chloride can be synthesized through several methods:

- Reaction with Thionyl Chloride: A common method involves reacting pyridine-4-carboxylic acid with thionyl chloride under reflux conditions. The reaction proceeds as follows:

- Industrial Production: In industrial settings, production often utilizes large-scale reactors and continuous flow processes to enhance yield and purity while minimizing by-products .

Pyridine-4-carbonyl chloride finds various applications in:

- Organic Synthesis: It serves as an important intermediate for synthesizing pharmaceuticals and agrochemicals.

- Chemical Research: The compound is used in laboratories for developing new chemical entities and studying reaction mechanisms involving nucleophilic substitution.

Its unique reactivity makes it a valuable reagent in synthetic organic chemistry.

Pyridine-4-carbonyl chloride can be compared with several related compounds:

| Compound | Structure Description | Unique Features |

|---|---|---|

| Pyridine-2-carbonyl chloride | Carbonyl chloride at the second position | Different reactivity profile compared to pyridine-4 |

| Pyridine-3-carbonyl chloride | Carbonyl chloride at the third position | Distinct chemical properties and applications |

| Benzoyl chloride | Aromatic acyl chloride | Less reactive towards nucleophiles than pyridine-4 |

Uniqueness

Pyridine-4-carbonyl chloride stands out due to the nitrogen atom in its pyridine ring, which influences its electronic properties and reactivity. This characteristic enhances its utility as a versatile reagent in organic synthesis compared to other acyl chlorides and pyridine derivatives .

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (85.11%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive